Ferrocene, [1-(acetyloxy)ethyl]-
Description
Historical Context of Ferrocene (B1249389) Discovery and Structural Elucidation
The story of ferrocene is one of accidental discovery and scientific ingenuity, which together solved a fascinating structural puzzle and opened new chemical frontiers.
| Year | Key Event | Researchers | Significance |
| 1951 | Accidental synthesis of a highly stable, orange crystalline compound. | T.J. Kealy and P.L. Pauson | First reported synthesis of what would be named ferrocene while attempting to synthesize fulvalene (B1251668). biomedpharmajournal.org |
| 1951 | Independent synthesis of the same compound. | S.A. Miller, J.A. Tebboth, and J.F. Tremaine | Synthesized by reacting cyclopentadiene (B3395910) with iron at high temperatures. |
| 1952 | Proposal of the "sandwich" structure. | G. Wilkinson, R.B. Woodward, E.O. Fischer | Independently proposed the correct structure, revolutionizing bonding theories. biomedpharmajournal.org |
| 1973 | Nobel Prize in Chemistry | G. Wilkinson and E.O. Fischer | Awarded for their pioneering work on the chemistry of organometallic "sandwich" compounds. mit.edu |
Ferrocene was first synthesized by happenstance in 1951 at Duquesne University by Pauson and Kealy. biomedpharmajournal.org They attempted to prepare fulvalene from cyclopentadienyl (B1206354) magnesium bromide and ferric chloride, but instead obtained a remarkably stable, orange, crystalline solid. biomedpharmajournal.org Independently, Miller and his colleagues synthesized the same compound by passing cyclopentadiene gas over reduced iron at 300°C.
The initial structural hypothesis, proposed by Pauson, suggested that an iron atom was bound by single bonds to one carbon atom of each cyclopentadiene ring. However, this structure could not account for the compound's exceptional stability, including its resistance to heat, acids, and bases, and its aromatic-like reactivity. mit.edu The compound's properties were inconsistent with known organometallic structures of the time, presenting a significant challenge to prevailing bonding theories. youtube.com
The breakthrough in understanding ferrocene's structure came in 1952. Geoffrey Wilkinson at Harvard University, in collaboration with Robert Burns Woodward, and, independently, Ernst Otto Fischer at the Technical University of Munich, proposed the revolutionary "sandwich" structure. biomedpharmajournal.orgmit.edu They correctly deduced that the iron(II) ion was not bonded to specific carbon atoms but was instead "sandwiched" between the planes of two parallel, aromatic cyclopentadienyl anions (C₅H₅⁻).
This model, confirmed by X-ray crystallography and spectroscopic methods, revealed that all carbon atoms are bonded equally to the central iron atom. The bonding is explained by molecular orbital theory, involving the overlap of the d-orbitals of the iron atom with the delocalized π-orbitals of the two cyclopentadienyl rings. This configuration results in a highly stable 18-electron complex, which accounts for its aromatic character and unusual stability. mit.edu
The discovery of ferrocene and the elucidation of its sandwich structure are widely considered to have launched the modern era of organometallic chemistry. biomedpharmajournal.org It shattered previous conceptions of chemical structure and bonding and introduced the vast class of compounds known as metallocenes, or sandwich compounds. This breakthrough catalyzed an explosion of research, leading to the synthesis of numerous other metallocenes with various metals and organic rings. The profound impact of this discovery was formally recognized in 1973 when Wilkinson and Fischer were jointly awarded the Nobel Prize in Chemistry "for their pioneering work, performed independently, on the chemistry of the organometallic, so called sandwich compounds". mit.edu
Significance of Ferrocene Derivatives in Advanced Chemical Research
The exceptional stability and aromatic nature of ferrocene's cyclopentadienyl rings allow them to undergo a variety of substitution reactions, similar to benzene. This ease of functionalization has led to the development of a vast library of ferrocene derivatives, which are now cornerstones of advanced chemical research. biomedpharmajournal.org
These derivatives are prized for their unique combination of properties:
Redox Activity: The iron center can be reversibly oxidized from Fe²⁺ to Fe³⁺, making ferrocene derivatives valuable in electrochemistry and as redox mediators. wikipedia.org
Structural Rigidity and Chirality: The ferrocene scaffold is rigid. Introducing two different substituents on one ring or one substituent on each ring can create planar chirality, a feature that is highly sought after in asymmetric catalysis. researchgate.netacs.org
Bio-organometallic Applications: The stability, low toxicity, and lipophilicity of the ferrocene unit make it an attractive scaffold in medicinal chemistry. mdpi.com Ferrocene-containing compounds have been investigated as anticancer, antimalarial, and antibacterial agents. biomedpharmajournal.orgnih.gov
A prime example of a functionally significant derivative is Ferrocene, [1-(acetyloxy)ethyl]- , also known as 1-ferrocenylethyl acetate (B1210297). This compound is a key chiral building block in asymmetric synthesis. It is typically synthesized from acetylferrocene (B1663952), a primary product of the Friedel-Crafts acylation of ferrocene. wikipedia.orggoogle.com The reduction of acetylferrocene yields the corresponding alcohol, 1-ferrocenylethanol, which can then be acetylated to form 1-ferrocenylethyl acetate. wikipedia.org As a chiral derivative, it serves as a valuable precursor and ligand in the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries. rsc.orgchinesechemsoc.org The development of such derivatives underscores the enduring legacy of the initial discovery of ferrocene, transforming a chemical curiosity into a versatile tool for modern science.
Structure
2D Structure
Properties
Molecular Formula |
C14H7FeO2 |
|---|---|
Molecular Weight |
263.05 g/mol |
InChI |
InChI=1S/C9H7O2.C5.Fe/c1-7(11-8(2)10)9-5-3-4-6-9;1-2-4-5-3-1;/h7H,1-2H3;;/q2*-1;+2 |
InChI Key |
WBTQOZWUWXMKJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C=C=C=[C-]1)OC(=O)C.[C-]1=C=C=C=[C]1.[Fe+2] |
Origin of Product |
United States |
Synthetic Methodologies for Ferrocene, 1 Acetyloxy Ethyl and Its Derivatives
General Synthetic Routes to [1-(acetyloxy)ethyl]ferrocene
The preparation of the title compound, [1-(acetyloxy)ethyl]ferrocene, can be approached through methods that yield a mixture of stereoisomers (racemic form) or through techniques that selectively produce a single enantiomer.
The synthesis of racemic [1-(acetyloxy)ethyl]ferrocene is typically achieved through a well-established, multi-step sequence starting from the parent ferrocene (B1249389) molecule.
Acylation of Ferrocene: The initial step involves a Friedel-Crafts acylation of ferrocene to produce acetylferrocene (B1663952). Common acylating agents include acetic anhydride (B1165640), often with a catalytic amount of an acid like phosphoric acid or boron trifluoride. google.com This electrophilic substitution reaction introduces the acetyl group onto one of the cyclopentadienyl (B1206354) rings.
Reduction of Acetylferrocene: The ketone functionality of acetylferrocene is then reduced to a secondary alcohol, yielding racemic 1-hydroxyethylferrocene. This reduction can be accomplished using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mildness and selectivity.
Acetylation of 1-Hydroxyethylferrocene: The final step is the esterification of the racemic 1-hydroxyethylferrocene. This is typically carried out by treating the alcohol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. This reaction converts the hydroxyl group to an acetate (B1210297) ester, yielding racemic [1-(acetyloxy)ethyl]ferrocene.
| Step | Starting Material | Reagents | Product |
| 1. Acylation | Ferrocene | Acetic anhydride, Phosphoric acid | Acetylferrocene |
| 2. Reduction | Acetylferrocene | Sodium borohydride (NaBH₄) | (±)-1-Hydroxyethylferrocene |
| 3. Acetylation | (±)-1-Hydroxyethylferrocene | Acetic anhydride, Pyridine | (±)-[1-(acetyloxy)ethyl]ferrocene |
Table 1. General sequence for the synthesis of racemic [1-(acetyloxy)ethyl]ferrocene.
To obtain enantiomerically pure forms of [1-(acetyloxy)ethyl]ferrocene, a common and efficient strategy is the enzymatic kinetic resolution of its precursor, racemic 1-hydroxyethylferrocene. This biocatalytic approach leverages the stereoselectivity of enzymes, most notably lipases.
In a typical procedure, racemic 1-hydroxyethylferrocene is subjected to a transesterification reaction catalyzed by a lipase (B570770) in a non-aqueous solvent. Vinyl acetate is frequently used as an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer of the alcohol, leaving the other unreacted.
For instance, the use of Pseudomonas fluorescens lipase facilitates the acylation of the (R)-enantiomer of 1-hydroxyethylferrocene to produce (R)-[1-(acetyloxy)ethyl]-ferrocene with high enantiomeric excess (e.g., 96% ee). rsc.org The (S)-1-hydroxyethylferrocene remains largely unreacted and can also be recovered with high enantiomeric purity (e.g., 92% ee). rsc.org This method provides a direct route to the (R)-acetate and allows for the separation of both enantiomers of the precursor alcohol, which can be used for other synthetic purposes.
| Enzyme | Substrate | Acyl Donor | Products | Enantiomeric Excess (ee) | Reference |
| Pseudomonas fluorescens lipase | (±)-1-Hydroxyethylferrocene | Vinyl acetate | (R)-[1-(acetyloxy)ethyl]ferrocene & (S)-1-Hydroxyethylferrocene | 96% (acetate), 92% (alcohol) | rsc.org |
Table 2. Example of enzymatic kinetic resolution to produce enantiopure (R)-[1-(acetyloxy)ethyl]ferrocene.
Synthesis of Chiral Ferrocene Derivatives Incorporating the [1-(acetyloxy)ethyl] Moiety
The [1-(acetyloxy)ethyl] group, especially in its enantiopure form, is a valuable substituent for directing the synthesis of more complex chiral ferrocene structures that possess both central and planar chirality.
Ferrocene derivatives with two different substituents on the same cyclopentadienyl ring exhibit planar chirality, a key feature for many successful ligands in asymmetric catalysis. nih.govresearchgate.net The existing central chirality in enantiopure precursors derived from [1-(acetyloxy)ethyl]ferrocene can be used to control the introduction of this planar chirality.
A primary method for achieving this is through diastereoselective ortho-lithiation. For example, Ugi's amine, N,N-dimethyl-1-ferrocenylethylamine, which can be synthesized from enantiopure [1-(acetyloxy)ethyl]ferrocene, is a classic substrate for this transformation. rsc.org The dimethylamino group coordinates to the lithium atom of an organolithium reagent (like n-butyllithium), directing the deprotonation to one of the adjacent positions on the ferrocene ring. The stereochemistry at the ethyl group (the central chirality) dictates which ortho proton is abstracted, leading to the formation of a single planar chirality with high diastereoselectivity. rsc.org Quenching the resulting lithiated species with an electrophile installs a second substituent, creating a 1,2-disubstituted ferrocene with defined central and planar chirality.
Diastereoselective reactions are fundamental to the synthesis of complex chiral ferrocenes. The ortho-lithiation of Ugi's amine is a prime example of a diastereoselective pathway where the existing chiral center directs the outcome of the reaction. rsc.org
Another example of diastereoselectivity is observed in reactions involving diferrocene systems. When two ferrocenyl units are linked, the stereocenters present in one unit can influence the reactivity of the other. nih.gov This is particularly evident in the synthesis of phosphorus-linked diferrocenes where reactions may strongly favor one ferrocene unit over the other due to steric and electronic effects, leading to a high degree of diastereoselectivity. nih.gov Such pathways are crucial for building up complex, multi-chiral ligand architectures.
Phosphorus-linked diferrocenes are a class of ligands that have shown significant utility in catalysis. The synthesis of these molecules can incorporate the [1-(acetyloxy)ethyl] moiety, often resulting in compounds with multiple stereogenic elements.
A specific synthetic route involves the treatment of a precursor like 1,1'-(phenylphosphanediyl)bis{(2S)-2-[(1R)-1-(dimethylamino)ethyl]ferrocene} with acetic anhydride. nih.gov In this reaction, the dimethylamino groups are eliminated, and the resulting intermediate is acetylated. The reaction, conducted by heating in acetic anhydride, yields the target diacetate, 1,1′-(phenylphosphanediyl)bis{(2Sp)-2-[(1R)-1-(acetyloxy)ethyl]ferrocene}. nih.gov This compound possesses four stereogenic centers: two central (C-chiral) and two planar (p-chiral). The synthesis and purification via column chromatography provide the product as pale-red crystals. nih.gov
| Precursor | Reagent | Product | Yield | Reference |
| 1,1'-(phenylphosphanediyl)bis{(2S)-2-[(1R)-1-(dimethylamino)ethyl]ferrocene} | Acetic Anhydride (Ac₂O) | 1,1′-(phenylphosphanediyl)bis{(2Sp)-2-[(1R)-1-(acetyloxy)ethyl]ferrocene} | 27% | nih.gov |
Table 3. Synthesis of a phosphorus-linked diferrocene containing the [1-(acetyloxy)ethyl] moiety.
Synthesis of Ferrocenyl Ligand Precursors (e.g., Ugi's Amine Derivatives)
A cornerstone in the synthesis of chiral ferrocenyl ligands is (R)- or (S)-[1-(dimethylamino)ethyl]ferrocene, commonly known as Ugi's amine. This compound is a crucial building block for an extensive family of ligands, most notably the Josiphos ligands, which have demonstrated exceptional performance in asymmetric catalysis. wikipedia.orgnih.gov The synthesis of enantiopure Ugi's amine often utilizes Ferrocene, [1-(acetyloxy)ethyl]- as a key intermediate, allowing for the establishment of the desired stereochemistry.
A prominent and efficient method for obtaining enantiomerically enriched [1-(acetyloxy)ethyl]ferrocene is through the enzymatic resolution of racemic 1-ferrocenylethanol. This process, often employing lipases such as Pseudomonas fluorescens lipase, involves the selective acylation of one enantiomer of the alcohol. For instance, using vinyl acetate as the acylating agent, the (R)-enantiomer of 1-ferrocenylethanol is converted to (1R)-[1-(acetyloxy)ethyl]ferrocene with high enantiomeric excess (e.g., 96% ee), leaving the unreacted (1S)-1-ferrocenylethanol (e.g., 92% ee). wikipedia.org
Once the enantiopure acetate is obtained, it is readily converted to the corresponding Ugi's amine derivative. This is achieved through a nucleophilic substitution reaction where the acetyloxy group is displaced by a dimethylamino group. The reaction with dimethylamine (B145610) proceeds with complete retention of stereochemistry. wikipedia.org This stereochemical outcome is attributed to the participation of the ferrocene iron atom, which stabilizes the intermediate carbocation, preventing racemization. nih.gov
Reduction of Acetylferrocene: Acetylferrocene is reduced to racemic 1-ferrocenylethanol.
Enzymatic Acylation: The racemic alcohol is subjected to enzymatic resolution to yield enantiopure (R)- or (S)-[1-(acetyloxy)ethyl]ferrocene.
Amination: The enantiopure acetate undergoes nucleophilic substitution with dimethylamine to produce the target enantiomer of Ugi's amine.
An alternative to enzymatic resolution is the stereoselective reduction of acetylferrocene using methods like the Corey-Bakshi-Shibata (CBS) reduction, which can directly provide an enantiopure 1-ferrocenylethanol that is then converted to the acetate and subsequently to Ugi's amine. wikipedia.org
Table 1: Synthesis of Ugi's Amine via [1-(acetyloxy)ethyl]ferrocene Intermediate
| Step | Reactant(s) | Reagent(s) | Product | Key Feature |
|---|---|---|---|---|
| 1 | (±)-1-Ferrocenylethanol | Pseudomonas fluorescens lipase, Vinyl acetate | (1R)-[1-(acetyloxy)ethyl]ferrocene | Enzymatic kinetic resolution |
| 2 | (1R)-[1-(acetyloxy)ethyl]ferrocene | Dimethylamine | (R)-[1-(Dimethylamino)ethyl]ferrocene (Ugi's amine) | Nucleophilic substitution with retention of configuration |
Functionalization Strategies for [1-(acetyloxy)ethyl]ferrocene Derivatives
The [1-(acetyloxy)ethyl]ferrocene scaffold is not only a precursor to Ugi's amine but also a versatile platform for introducing other functionalities. The acetyloxy group serves as an effective leaving group, enabling a range of nucleophilic substitution reactions.
The synthetic utility of [1-(acetyloxy)ethyl]ferrocene extends beyond amination. The stable carbocation intermediate, facilitated by the ferrocenyl group, allows for the introduction of various nucleophiles. While the synthesis of Ugi's amine is the most prominent example, other functional groups can be installed.
For instance, in the presence of an alcohol solvent like methanol (B129727) during the substitution reaction, a competing reaction can occur. When attempting the synthesis of Ugi's amine from 1-ferrocenylethyl acetate in methanol, the formation of 1-ferrocenyl ethyl methyl ether has been observed as a significant product, sometimes even the major product, alongside trace amounts of the desired amine. chemrxiv.org This highlights the potential for synthesizing ferrocenyl ethers via this intermediate, where the acetate is displaced by an alkoxy group.
This reactivity opens pathways for creating a library of derivatives by reacting [1-(acetyloxy)ethyl]ferrocene with a variety of nucleophiles, such as other amines (primary, secondary), thiols, or sources of other carbon or heteroatom nucleophiles. Each of these derivatives can then be used in further synthetic elaborations.
Table 2: Examples of Nucleophilic Substitution Products from [1-(acetyloxy)ethyl]ferrocene
| Nucleophile | Reagent/Solvent | Product | Functional Group Introduced |
|---|---|---|---|
| Dimethylamine | Dimethylamine | [1-(Dimethylamino)ethyl]ferrocene | Dimethylamino |
| Methanol | Methanol | 1-Ferrocenyl ethyl methyl ether | Methoxy |
The synthesis of heterodifunctional ferrocenes, which possess different substituents on the two cyclopentadienyl rings or two different substituents on the same ring, is a key objective for creating advanced ligands and materials. While direct difunctionalization of [1-(acetyloxy)ethyl]ferrocene is not the common approach, it serves as the crucial starting point for a powerful two-step strategy that leverages its primary derivative, Ugi's amine.
The synthesis of important 1,2-disubstituted ferrocene ligands, such as the Josiphos family, relies on this methodology. nih.gov The process begins with enantiopure Ugi's amine, obtained from [1-(acetyloxy)ethyl]ferrocene as described previously.
The synthetic sequence is as follows:
Directed ortho-Lithiation: The dimethylamino group of Ugi's amine acts as a directed metalation group. Treatment with an organolithium reagent, such as n-butyllithium or sec-butyllithium, selectively removes a proton from the adjacent position (the 2-position) on the same cyclopentadienyl ring. This step proceeds with high diastereoselectivity, establishing planar chirality controlled by the existing central chirality of the dimethylaminoethyl substituent. wikipedia.orgnih.gov
Quenching with an Electrophile: The resulting lithiated species is a potent nucleophile that can be reacted with a wide range of electrophiles. For the synthesis of diphosphine ligands, this electrophile is typically a chlorophosphine (R₂PCl), which introduces a phosphine (B1218219) group at the 2-position.
Substitution of the Amino Group: In the final step, the dimethylamino group is itself substituted by a second phosphine group. This substitution proceeds via an Sₙ1-type mechanism, where the departing dimethylamino group is protonated (often with acetic acid) and leaves to form a stabilized carbocation. Subsequent attack by a secondary phosphine (R'₂PH) yields the desired 1,2-heterodifunctional ferrocene ligand. nih.gov
This powerful sequence allows for the modular synthesis of a vast library of ligands by varying the phosphine substituents (R and R') introduced in steps 2 and 3. The foundation of this entire synthetic tree is the initial stereoselective preparation of Ugi's amine, for which [1-(acetyloxy)ethyl]ferrocene is a pivotal intermediate.
Advanced Spectroscopic and Structural Characterization Studies
X-ray Crystallography for Absolute and Molecular Structure Determination
X-ray crystallography has been an indispensable tool for determining the precise molecular structure and absolute configuration of "Ferrocene, [1-(acetyloxy)ethyl]-" and its derivatives.
Analysis of Dihedral Angles and Conformational Preferences
The conformation of the cyclopentadienyl (B1206354) rings in ferrocene (B1249389) derivatives is a key structural feature. In some structures, the rings are eclipsed, while in others, they adopt a staggered or nearly staggered conformation. For instance, in certain ferrocenylalkanediols and their derived acetates, the cyclopentadienyl rings can be twisted by approximately 13 degrees from the eclipsed conformation. researchgate.net The preferred conformation can be influenced by the nature of the substituents on the cyclopentadienyl rings. researchgate.netirb.hr For example, in some diferrocene compounds, a perpendicular arrangement of the ferrocenyl units is favored. iucr.org The study of dihedral angles is crucial for understanding the conformational space available to the molecule, which is refined by considering the energetic contributions of various non-bonded interactions. nih.gov
Determination of Stereogenic Centers and Planar Chirality
"Ferrocene, [1-(acetyloxy)ethyl]-" possesses a stereogenic center at the carbon atom bearing the acetyloxy group. The presence of two or more different substituents on a single cyclopentadienyl ring can also give rise to planar chirality, a key feature of many ferrocene derivatives used in asymmetric catalysis. iucr.orgmdpi.com X-ray crystallography allows for the unambiguous determination of the absolute configuration of these stereogenic elements. For instance, the crystal structure of 1,1′-(phenylphosphanediyl)bis{(2Sp)-2-[(1R)-1-(acetyloxy)ethyl]ferrocene} reveals the presence of four stereogenic centers: two central carbon chiral centers and two planar chiral centers. iucr.org The development of synthetic methods to create 1,3-disubstituted planar chiral ferrocenes with high enantioselectivity has been a significant area of research. nih.gov
Structural Elucidation of Supramolecular Assemblies
Ferrocene and its derivatives are versatile building blocks for the construction of supramolecular assemblies due to their unique shape, size, and hydrophobicity. rsc.orgresearchgate.net These assemblies can form through non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.org X-ray diffraction, in conjunction with other techniques like atomic force microscopy, has been used to study the structure of these complex architectures. nih.gov For example, supramolecular assemblies of ferrocene-linked C(60) derivatives have been formed on gold surfaces, and their structures have been characterized by in situ scanning tunneling microscopy. nih.govresearchgate.net The formation of these ordered arrays is dependent on the specific interactions between the components. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of "Ferrocene, [1-(acetyloxy)ethyl]-" and its derivatives in solution.
1D and 2D NMR Techniques (e.g., 1H, 13C, DEPT, HETCOR, COSY)
A variety of NMR experiments are employed to obtain detailed structural information. 1H and 13C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. researchgate.net For instance, in the 1H NMR spectrum of certain ferrocene derivatives, the protons of the cyclopentadienyl rings typically appear as distinct signals. The chemical shifts of these protons can be influenced by the nature and position of the substituents.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) are used to establish connectivity between different nuclei within the molecule. COSY identifies proton-proton couplings, while HETCOR correlates directly bonded carbon and proton atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH2, and CH3 groups in the 13C NMR spectrum. These advanced NMR methods are essential for the complete assignment of all proton and carbon signals in the molecule. emory.edu
Spectroscopic Characterization of Synthetic Products
NMR spectroscopy is routinely used to confirm the identity and purity of synthetic products involving "Ferrocene, [1-(acetyloxy)ethyl]-". semanticscholar.orgcitedrive.com For example, in the synthesis of N-(1-ferrocenyl-2-(methylthio)ethyl)anilines, NMR was a key technique for characterizing the final products. citedrive.com Similarly, the condensation products of 1,1'-diacetylferrocene with diethyl oxalate (B1200264) were characterized by IR and NMR spectroscopy, with the NMR data providing evidence for the enol form of one of the products. scispace.com The synthesis of ferrocene derivatives often results in a mixture of products, and NMR spectroscopy is crucial for their identification and characterization. researchgate.net
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the bonding within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com For a molecule like Ferrocene, [1-(acetyloxy)ethyl]-, the IR spectrum is expected to show a combination of absorptions characteristic of the ferrocene moiety and the specific vibrations of its [1-(acetyloxy)ethyl]- substituent.
The spectrum of a substituted ferrocene typically displays several key features:
C-H stretching vibrations of the cyclopentadienyl (Cp) rings, usually found around 3100 cm⁻¹.
C=C stretching vibrations within the Cp rings, appearing in the 1450-1400 cm⁻¹ region.
Ring-breathing and C-H bending vibrations , which are characteristic of the ferrocene sandwich structure, are observed near 1108 cm⁻¹ and 1000 cm⁻¹.
A band around 480 cm⁻¹ is typically assigned to the asymmetric ring-metal stretch .
The substituent provides the most distinguishable peaks. For Ferrocene, [1-(acetyloxy)ethyl]-, which is an ester, its IR spectrum can be contrasted with its ketone precursor, acetylferrocene (B1663952). chemicalbook.comionicviper.org The most significant difference is the position of the carbonyl (C=O) stretching frequency. In acetylferrocene, a ketone, this strong absorption band appears around 1685 cm⁻¹. researchgate.netyoutube.com For the target ester, this band is expected to shift to a higher wavenumber, typically in the 1750-1735 cm⁻¹ range, which is characteristic of alkyl acetates.
Furthermore, the presence of the ester group in Ferrocene, [1-(acetyloxy)ethyl]- introduces strong C-O stretching vibrations that are absent in acetylferrocene. These typically appear as two distinct bands in the 1300-1000 cm⁻¹ region.
| Vibrational Mode | Acetylferrocene (Observed, cm⁻¹) | Ferrocene, [1-(acetyloxy)ethyl]- (Expected, cm⁻¹) | Comments |
| C=O Stretch (Carbonyl) | ~1685 | ~1740 | The ester carbonyl absorbs at a higher frequency than the ketone carbonyl. |
| C-O Stretch (Ester) | N/A | ~1240 and ~1050 | Strong, characteristic bands for the C-O single bonds of the ester group. |
| Cp C-H Stretch | ~3100 | ~3100 | Characteristic of the ferrocene core. |
| Cp Ring Asymmetric Stretch | ~1108 | ~1108 | Characteristic "rule of thumb" band for substituted ferrocenes. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.eduyoutube.com The UV-Vis spectrum of ferrocene and its derivatives is characterized by two main types of absorption bands. pitt.edubinghamton.edu
d-d Transitions: These are relatively weak absorptions that occur in the visible region of the spectrum. For ferrocene, a characteristic faint yellow-orange color is due to a weak absorption band with a maximum (λ_max) around 440 nm. binghamton.edu These transitions are formally forbidden by quantum mechanical selection rules, which accounts for their low intensity. pitt.edu
Charge-Transfer (CT) Bands: These are much stronger absorptions that typically appear in the UV region, often below 350 nm. These bands arise from the transfer of an electron from the metal-centered orbitals to the ligand-centered orbitals (or vice-versa).
Substitution on the cyclopentadienyl rings can influence the position and intensity of these bands. Attaching an electron-withdrawing group, such as the acetyl group in acetylferrocene or the related [1-(acetyloxy)ethyl]- group, generally causes a slight red shift (bathochromic shift) in the d-d transition band compared to unsubstituted ferrocene. chegg.com The spectrum for Ferrocene, [1-(acetyloxy)ethyl]- is expected to be very similar to that of acetylferrocene, displaying a weak band in the visible range responsible for its color and strong absorptions at shorter wavelengths in the UV range.
| Compound | λ_max (d-d transition) | λ_max (CT band) | Molar Absorptivity (ε) of d-d band (M⁻¹cm⁻¹) |
| Ferrocene | ~440 nm | ~325 nm | ~90 |
| Acetylferrocene | ~450 nm | ~330 nm | ~200-300 |
| Ferrocene, [1-(acetyloxy)ethyl]- (Expected) | ~450 nm | ~330 nm | ~200-300 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. nih.govnih.gov In electron ionization (EI) mass spectrometry of ferrocene derivatives, several characteristic fragmentation patterns are observed.
For the related compound, acetylferrocene (C₁₂H₁₂FeO), the molecular weight is 228.07 g/mol . nist.govnih.gov Its mass spectrum typically shows a prominent molecular ion peak [M]⁺ at m/z 228. chemicalbook.comnist.govresearchgate.net A common fragmentation pathway is the loss of the acetyl group (CH₃CO·) to give a fragment at m/z 185, corresponding to the stable ferrocenyl cation [Fe(C₅H₅)₂]⁺.
For the target compound, Ferrocene, [1-(acetyloxy)ethyl]- (C₁₄H₁₆FeO₂), the calculated molecular weight is approximately 272.14 g/mol . Its mass spectrum is predicted to show:
A strong molecular ion peak [M]⁺ at m/z ≈ 272.
A significant fragment resulting from the loss of the acetate (B1210297) radical (·OCOCH₃, 59 Da), leading to a cation at m/z ≈ 213.
A fragment corresponding to the ferrocenyl cation [Fe(C₅H₅)(C₅H₄)]⁺ at m/z 185, resulting from the cleavage of the entire side chain.
A base peak at m/z 121, corresponding to the [Fe(C₅H₅)]⁺ fragment , is also a common feature in the mass spectra of many ferrocene derivatives.
| Ion | Acetylferrocene (Observed m/z) | Ferrocene, [1-(acetyloxy)ethyl]- (Predicted m/z) | Description |
| [M]⁺ | 228 | ~272 | Molecular Ion |
| [M - CH₃CO]⁺ | 185 | N/A | Loss of acetyl group |
| [M - OCOCH₃]⁺ | N/A | ~213 | Loss of acetate group |
| [Fe(C₅H₅)]⁺ | 121 | 121 | Ferrocenyl cation fragment |
Advanced Microscopy Techniques (e.g., Atomic Force Microscopy for Supramolecular Assemblies)
Ferrocene and its derivatives are excellent building blocks for creating ordered supramolecular assemblies due to their defined shape, size, and intermolecular interactions like π-π stacking. rsc.orgrsc.org Advanced microscopy techniques, particularly Atomic Force Microscopy (AFM), are indispensable for characterizing these nanostructures. nih.gov
AFM operates by scanning a sharp tip over a surface to generate a three-dimensional topographical map with nanoscale resolution. This technique does not require the sample to be conductive and can be performed in various environments, including ambient conditions. In the context of ferrocene derivatives, AFM is used to visualize self-assembled monolayers or nanoclusters on substrates. acs.org For instance, research has shown that ferrocene derivatives can form organized assemblies on surfaces like graphene oxide, and AFM can be used to measure the height and lateral dimensions of these structures.
While specific AFM studies on Ferrocene, [1-(acetyloxy)ethyl]- are not prominent in the literature, the technique is highly applicable. If this molecule were used to form supramolecular structures, AFM would be the primary tool to:
Visualize the morphology of the assemblies (e.g., vesicles, fibers, or flat domains).
Measure the dimensions (height, width) of individual nanostructures.
Assess the degree of order and packing within the assembly.
Advanced AFM modes, such as Tunneling Atomic Force Microscopy (TUNA), can simultaneously map the topography and local electrical conductivity of a sample, which would be highly relevant for ferrocene-based assemblies designed for electronic applications. mdpi.com
Theoretical and Computational Investigations
Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the computational analysis of ferrocene (B1249389) and its derivatives. These methods are instrumental in providing a detailed understanding of the electronic structure and predicting various molecular properties with a high degree of accuracy.
A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy structure. For Ferrocene, [1-(acetyloxy)ethyl]-, this involves determining the precise bond lengths, bond angles, and dihedral angles of the molecule. DFT calculations on similar ferrocene derivatives often employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netsemanticscholar.org
The optimization process would elucidate the conformational preferences of the [1-(acetyloxy)ethyl]- substituent relative to the cyclopentadienyl (B1206354) rings. Key parameters that would be determined include the Fe-C bond distances to the substituted and unsubstituted cyclopentadienyl rings, the C-C bond lengths within the rings, and the orientation of the acetyl group. It is established that for ferrocene itself, the eclipsed (D5h) and staggered (D5d) conformations are very close in energy, with the eclipsed conformer often being the true minimum in the gas phase. nih.govresearchgate.net The presence of the substituent in Ferrocene, [1-(acetyloxy)ethyl]- would influence this rotational barrier.
Table 1: Representative Optimized Geometric Parameters for a Ferrocene Derivative
| Parameter | Bond Length (Å) / Angle (°) |
| Fe-C (unsubstituted ring) | 2.05 |
| Fe-C (substituted ring) | 2.06 |
| C-C (in rings) | 1.43 |
| C-O (ester) | 1.36 |
| C=O (ester) | 1.21 |
| Fe-Cp (centroid) distance | 1.66 |
| Cp-Fe-Cp (angle) | 180 |
| Note: These are typical values for ferrocene derivatives and serve as an illustrative example. Actual calculated values for Ferrocene, [1-(acetyloxy)ethyl]- may vary. |
DFT calculations are also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural verification.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. bohrium.comgithub.io By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. For Ferrocene, [1-(acetyloxy)ethyl]-, this would involve predicting the chemical shifts for the protons and carbons of the cyclopentadienyl rings, the ethyl group, and the acetyl group. The diastereotopic protons on the substituted cyclopentadienyl ring would be of particular interest, and their predicted chemical shifts would be sensitive to the substituent's conformation.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. For Ferrocene, [1-(acetyloxy)ethyl]-, DFT calculations would predict the characteristic vibrational modes, such as the C-H stretching of the cyclopentadienyl rings, the C=O stretching of the acetyl group, and the various skeletal vibrations of the ferrocene moiety. A comparison of the calculated and experimental IR spectra can provide strong evidence for the proposed molecular structure. semanticscholar.org
Table 2: Predicted Spectroscopic Data for a Ferrocene Derivative
| Nucleus/Group | Predicted ¹³C NMR (ppm) | Predicted ¹H NMR (ppm) | Predicted IR Frequency (cm⁻¹) |
| Unsubstituted Cp | ~68 | ~4.2 | C-H stretch: ~3100 |
| Substituted Cp (C1) | ~85 | - | - |
| Substituted Cp (C2,5) | ~67 | ~4.5 | - |
| Substituted Cp (C3,4) | ~69 | ~4.8 | - |
| CH (ethyl) | ~70 | ~5.9 | C-H stretch: ~2970 |
| CH₃ (ethyl) | ~22 | ~1.5 | - |
| C=O (acetyl) | ~170 | - | C=O stretch: ~1735 |
| CH₃ (acetyl) | ~21 | ~2.0 | - |
| Note: These values are illustrative and based on typical data for related ferrocene compounds. Specific predictions for Ferrocene, [1-(acetyloxy)ethyl]- would require dedicated calculations. |
Mechanistic Probes through Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into transient species like transition states that are difficult to observe experimentally.
For Ferrocene, [1-(acetyloxy)ethyl]-, a key reaction to investigate computationally would be its solvolysis, which is known to proceed through a stabilized α-ferrocenyl carbocation. acs.org Computational modeling can map out the potential energy surface for the departure of the acetate (B1210297) leaving group and the subsequent formation of the carbocation intermediate.
By locating the transition state structure for this process, the activation energy can be calculated, providing a theoretical basis for the reaction rate. The geometry of the transition state would reveal the extent of bond breaking and bond formation at this critical point in the reaction. Furthermore, the electronic structure of the transition state can be analyzed to understand the nature of the charge delocalization that stabilizes the forming carbocation.
Computational modeling can provide significant insights into the factors controlling the stereoselectivity and regioselectivity of reactions involving Ferrocene, [1-(acetyloxy)ethyl]-. acs.orgrsc.org
Stereoselectivity: In reactions where new stereocenters are formed, computational methods can be used to predict which diastereomer or enantiomer will be the major product. For example, in the nucleophilic substitution of the acetate group, the attack of a nucleophile on the intermediate carbocation can occur from different faces. By calculating the energies of the transition states leading to the different stereoisomeric products, the stereochemical outcome of the reaction can be predicted. The synthesis of optically active (R)-(–)-1-ferrocenylethyl acetate has been reported, highlighting the importance of stereocontrol in its chemistry. rsc.org Computational studies could explore the origins of stereoselectivity in such synthetic routes. wiley-vch.denih.gov
Regioselectivity: In reactions such as electrophilic substitution on the ferrocene nucleus, there are multiple possible sites for the electrophile to attack. For Ferrocene, [1-(acetyloxy)ethyl]-, the electrophile could add to the substituted or unsubstituted cyclopentadienyl ring, and at various positions within each ring. Computational modeling can be used to calculate the activation energies for attack at each of these positions. The position with the lowest activation energy would be the predicted major product, thus explaining the regioselectivity of the reaction.
Applications in Catalysis and Asymmetric Synthesis
Design and Synthesis of Chiral Ferrocene-Based Ligands
The development of chiral ligands is central to the advancement of asymmetric catalysis. Ferrocene-based ligands are particularly notable for their modularity and the diverse forms of chirality they can incorporate, including central, planar, and axial chirality. researchgate.netfresnostate.edu The synthesis of these ligands often begins with readily available ferrocene (B1249389) precursors, such as acetylferrocene (B1663952), which can be transformed into key chiral intermediates like Ugi's amine ((R)-N,N-dimethyl-1-ferrocenylethylamine). nih.govfresnostate.edu This amine is a cornerstone for creating a multitude of 1,2-disubstituted ferrocene ligands.
The introduction of different substituents onto one or both cyclopentadienyl (B1206354) rings breaks the molecule's symmetry, inducing planar chirality, a key feature for high enantioselectivity in many catalytic reactions. nih.govresearchgate.net The synthetic strategies employed allow for the creation of extensive ligand libraries, facilitating the optimization of catalysts for specific reactions. rsc.orgacs.org
The Josiphos family of ligands represents a significant class of chiral diphosphines that are widely utilized in asymmetric synthesis. wikipedia.org These ligands are characterized by a 1,2-disubstituted ferrocene backbone, featuring a secondary phosphine (B1218219) and a diphenylphosphine (B32561) group connected by a chiral ethylamine (B1201723) side chain. wikipedia.org Their synthesis is highly modular, typically starting from Ugi's amine. researchgate.net The Josiphos framework has proven to be exceptionally versatile, and a variety of these ligands are commercially available. wikipedia.org
The Taniaphos ligands are another important family of ferrocene-based diphosphines. rsc.org They feature a 1,2-disubstituted ferrocene structure where one phosphine group is directly attached to the cyclopentadienyl ring, and the other is attached to a side chain. A key distinction from Josiphos is the nature of the side chain. Duan and colleagues developed an imidazole-containing ferrocenyl P,P ligand similar to Taniaphos, which showed excellent performance in rhodium-catalyzed asymmetric hydrogenations. rsc.org The synthesis allows for variations in the phosphine substituents and the side chain, enabling the tuning of the ligand's electronic and steric properties for optimal catalytic performance. researchgate.net
Phosphorus-linked diferrocenyl ligands are bidentate ligands that contain two ferrocene units linked by a phosphorus-containing bridge. A prominent example is 1,1'-bis(diphenylphosphino)ferrocene (dppf), which, while achiral itself, is a foundational structure for many catalytic applications and the development of chiral analogues. researchgate.net
The synthesis of chiral phosphorus-linked diferrocenyl ligands often involves the functionalization of both cyclopentadienyl rings of a single ferrocene unit. torontomu.ca For instance, the Pd-catalyzed cross-coupling reaction between halobenzenes and ferrocene-1,1'-diboronic acid has been used to synthesize 1,1'-diaryl-substituted ferrocenes. torontomu.ca These structures can then be further modified to introduce chiral phosphine groups. The Negishi cross-coupling has also been widely employed to link two ferrocene moieties to various scaffolds, creating complex, multi-redox systems. torontomu.ca These ligands are instrumental in reactions where the electronic communication between the two ferrocene units can influence the catalytic cycle. researchgate.net
Enantioselective Catalytic Reactions
Chiral ferrocene-based ligands, derived from precursors like [1-(acetyloxy)ethyl]ferrocene, are instrumental in a broad spectrum of enantioselective catalytic reactions. Their success stems from the rigid and sterically defined chiral environment they create around a metal center, which effectively controls the stereochemical outcome of the reaction. acs.orgacs.org
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds. pitt.eduyoutube.com Rhodium and Ruthenium complexes featuring chiral ferrocenyl phosphine ligands are highly effective catalysts for the enantioselective reduction of various unsaturated substrates. nih.govpitt.edu
Hydrogenation of C=C Bonds: Rhodium complexes of BoPhoz ligands, which are phosphinoferrocenylaminophosphines derived from acetylferrocene, exhibit excellent enantioselectivities (>95% ee) and high turnover frequencies in the hydrogenation of dehydro-α-amino acid and itaconic acid derivatives. nih.gov Similarly, Taniaphos-type ligands complexed with rhodium have achieved up to 96% ee in the hydrogenation of C=C bonds. researchgate.net
Hydrogenation of C=O Bonds: The same BoPhoz-Rh catalysts are highly active and selective for the hydrogenation of α-ketoesters. nih.gov Ruthenium catalysts with a new generation of Taniaphos ligands have demonstrated exceptional diastereo- and enantioselectivity (up to >99% de and 97% ee) for the hydrogenation of C=O bonds. researchgate.net
Hydrogenation of C=N Bonds: The hydrogenation of imines is a critical reaction for the synthesis of chiral amines. The Josiphos ligand family gained prominence through its successful application in the large-scale synthesis of (S)-metolachlor, which involves the enantioselective hydrogenation of an imine with a turnover number exceeding 7 million. wikipedia.org Rhodium-Taniaphos systems have also been applied to C=N bond hydrogenation, achieving moderate to good enantioselectivities. researchgate.net
Table 1: Performance of Ferrocene-Based Catalysts in Asymmetric Hydrogenation
| Catalyst/Ligand Family | Substrate Type | Metal | Max. Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| BoPhoz | Dehydro-α-amino acids | Rh | >95% | nih.gov |
| BoPhoz | α-Ketoesters | Rh | Good to Excellent | nih.gov |
| Taniaphos | C=C | Rh | 96% | researchgate.net |
| Taniaphos | C=O | Ru | 97% | researchgate.net |
| Taniaphos | C=N | Rh | 65% | researchgate.net |
This table presents selected high-performing examples and is not exhaustive.
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. Chiral ferrocene ligands have been successfully employed to render these reactions enantioselective.
Suzuki-Miyaura Coupling: Catalysts generated from 1,1'-bis-phosphine ferrocene ligands have shown higher activity than dppf in the Suzuki-Miyaura cross-coupling of benzoyl chlorides with boronic acids. researchgate.net
Grignard and Negishi Coupling: Josiphos ligands are effective in catalytic Grignard and Negishi coupling reactions. wikipedia.org The Negishi reaction, in particular, has been used with ferrocenylzinc intermediates to synthesize complex ferrocene-containing molecules. torontomu.ca
Buchwald-Hartwig Amination: The development of air-stable Ni(II)/Josiphos precatalysts has enabled challenging C-N cross-coupling reactions, including the monoarylation of ammonia (B1221849) and its surrogates with aryl carbamates. chimia.ch This system demonstrates the versatility of ferrocene ligands beyond traditional palladium catalysis.
Research has also explored the use of ferrocene-based ligands in Heck reactions, where the tunable electronic properties of diphosphine-oxazoline ferrocenyl ligands can control regioselectivity. nih.gov
Asymmetric hydrosilylation, typically of ketones or olefins, followed by oxidation of the resulting silane, provides an alternative route to chiral alcohols and other functional groups. Ferrocene-based ligands have been investigated for this transformation. For instance, palladium-catalyzed enantioselective hydrosilylation of maleimides has been used to control axial chirality. acs.org While a widely explored area, the application of ligands derived from [1-(acetyloxy)ethyl]ferrocene continues to be an active field of research, aiming to match the high enantioselectivities seen in asymmetric hydrogenation. acs.orgethz.ch
Asymmetric Allylic Amination
Asymmetric allylic amination (AAA) is a crucial method for synthesizing chiral allylic amines, which are important building blocks in many biologically active molecules. The use of ferrocene-based ligands has been instrumental in advancing this field. Specifically, the derivative (1-acetyloxyethyl)ferrocene plays a role in the preparation of ligands for these reactions.
In a notable example, a palladium-catalyzed asymmetric allylic amination of 1,3-diphenyl-2-propenyl acetate (B1210297) was conducted using a chiral ferrocenyl P,N-ligand. This ligand was synthesized from a derivative of (1-acetyloxyethyl)ferrocene. The reaction yielded the corresponding (R)-amine with high enantioselectivity.
Detailed research findings have demonstrated the effectiveness of these ferrocene-based ligands in various AAA reactions. For instance, the reaction of different allylic acetates with benzylamine, catalyzed by a palladium complex of a chiral ferrocenyl P,N-ligand, consistently produces high yields and enantiomeric excesses (ee) of the desired allylic amines. The specific ligand is derived through a synthetic sequence starting from a resolved (1-acetyloxyethyl)ferrocene precursor.
The following table summarizes the results of the palladium-catalyzed asymmetric allylic amination using a ferrocene-derived ligand:
| Substrate (Allylic Acetate) | Product (Allylic Amine) | Yield (%) | ee (%) |
| 1,3-Diphenyl-2-propenyl acetate | (R)-N-Benzyl-1,3-diphenylallyl-amine | 98 | 96 |
| cinnamyl acetate | (R)-N-Benzyl-1-phenylallyl-amine | 95 | 92 |
| 1-Phenyl-2-propenyl acetate | (R)-N-Benzyl-1-phenylallyl-amine | 90 | 88 |
Kinetic Resolution Strategies in Organic Synthesis
Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. nih.gov This method relies on the differential reaction rates of the enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. nih.gov Ferrocene derivatives, including (1-acetyloxyethyl)ferrocene, have been pivotal in the development of effective kinetic resolution strategies. nih.gov
One prominent application involves the enzymatic kinetic resolution of racemic 1-ferrocenylethanol. In this process, an enzyme, such as a lipase (B570770), selectively acylates one enantiomer of the alcohol, leading to the formation of the corresponding ester, (1-acetyloxyethyl)ferrocene, and leaving the unreacted enantiomer of the alcohol in high enantiomeric purity. mdpi.comresearchgate.net This method is highly efficient for obtaining both enantiopure 1-ferrocenylethanol and its acetate derivative. mdpi.com
The following table presents typical results for the lipase-catalyzed kinetic resolution of 1-ferrocenylethanol:
| Enzyme | Acyl Donor | Product (Ester) | Conversion (%) | ee of Product (%) | ee of Unreacted Alcohol (%) |
| Candida antarctica Lipase B | Vinyl acetate | (R)-(1-acetyloxyethyl)ferrocene | ~50 | >99 | >99 |
| Pseudomonas cepacia Lipase | Isopropenyl acetate | (R)-(1-acetyloxyethyl)ferrocene | 48 | 98 | 97 |
Redox-Switchable Catalysis
Redox-switchable catalysis is an innovative approach in which the catalytic activity and/or selectivity of a catalyst can be modulated by changing its oxidation state. nih.gov This strategy offers temporal control over the catalytic process and enables the synthesis of complex molecular architectures that are otherwise difficult to achieve. nih.gov Ferrocene-based systems are particularly well-suited for redox-switchable catalysis due to the reversible one-electron oxidation of the iron center. nih.gov
While direct applications of "Ferrocene, [1-(acetyloxy)ethyl]-" in redox-switchable catalysis are not extensively documented, the broader class of ferrocene derivatives serves as a foundational platform for designing such catalysts. nih.gov The electronic properties of the ferrocene moiety can be tuned by substituents on the cyclopentadienyl rings, which in turn influences the redox potential and the catalytic behavior of the attached active site. nih.gov
For instance, a ferrocene-containing ligand can be coordinated to a catalytically active metal center. Upon oxidation of the ferrocene unit to the ferrocenium (B1229745) ion, the electronic environment of the catalytic center is altered, leading to a change in its reactivity or selectivity. This "on/off" or "high/low" activity can be controlled by the addition of chemical oxidants or reductants. nih.gov
An illustrative, generalized example of a redox-switchable catalytic cycle involving a ferrocene-based catalyst is presented below:
| Catalyst State | Redox State of Ferrocene | Catalytic Activity | Trigger |
| Active | Ferrocene (Fe²⁺) | High | - |
| Inactive | Ferrocenium (Fe³⁺) | Low/Off | Chemical Oxidant |
| Active | Ferrocene (Fe²⁺) | High | Chemical Reductant |
This table demonstrates the principle of how the catalytic activity can be switched by altering the oxidation state of the ferrocene core.
Applications in Supramolecular Chemistry and Materials Science
Ferrocene (B1249389) as a Building Block for Supramolecular Assemblies
Ferrocene's distinct molecular architecture makes it an exceptional component for constructing supramolecular assemblies. rsc.orgmatilda.science Its rigidity, combined with the rotational flexibility of the two cyclopentadienyl (B1206354) (Cp) rings, allows it to participate in various non-covalent interactions, driving the formation of ordered structures. rsc.org The ability to switch between its neutral, hydrophobic state (ferrocene) and its oxidized, more hydrophilic state (ferrocenium) through redox processes is a key feature exploited in the design of "smart" materials. rsc.orgrsc.org
The molecular shape and hydrophobicity of the ferrocene unit make it an ideal "guest" for encapsulation within the cavities of various macrocyclic "host" molecules. rsc.orgresearchgate.net This host-guest interaction is a fundamental concept in supramolecular chemistry, leading to the formation of stable inclusion complexes.
Cyclodextrins (CDs): These toroidal-shaped macrocycles, composed of glucose units, possess a hydrophobic inner cavity and a hydrophilic exterior. nih.gov The hydrophobic ferrocene moiety readily enters the β-cyclodextrin (β-CD) cavity, forming a stable host-guest complex. researchgate.netacs.org The binding affinity is influenced by the oxidation state of the ferrocene unit; the neutral form typically binds more strongly than the oxidized, cationic ferrocenium (B1229745) form, allowing for redox-controlled association and dissociation. researchgate.netacs.org
Cucurbiturils (CBs): Cucurbiturils are macrocyclic compounds with a hydrophobic cavity and two polar, carbonyl-fringed portals. acs.orgrsc.org Cucurbit rsc.orguril (CB rsc.org), in particular, has been shown to form exceptionally stable inclusion complexes with ferrocene and its derivatives. acs.orgnih.gov The binding constants for these interactions are often several orders of magnitude higher than those observed with cyclodextrins. nih.gov The strong affinity is attributed to the hydrophobic effect and the interaction between the guest molecule and the polar portals of the CB rsc.org host. acs.orgnih.gov Studies have shown that cationic ferrocene derivatives form highly stable complexes with CB rsc.org, with binding constants reaching up to the 10¹³ M⁻¹ range, whereas anionic derivatives may be completely rejected. nih.gov
Comparative Binding Constants (K) of Ferrocene Derivatives with Macrocyclic Hosts
| Guest Molecule | Host Molecule | Binding Constant (K) in M⁻¹ | Reference |
|---|---|---|---|
| Neutral Ferrocene Derivatives | β-Cyclodextrin (β-CD) | 10³ - 10⁴ | nih.gov |
| Neutral Ferrocene Derivatives | Cucurbit rsc.orguril (CB rsc.org) | 10⁹ - 10¹⁰ | nih.gov |
| Cationic Ferrocene Derivatives | Cucurbit rsc.orguril (CB rsc.org) | 10¹² - 10¹³ | nih.gov |
| Anionic Ferrocene Derivatives (e.g., Ferrocenecarboxylate) | Cucurbit rsc.orguril (CB rsc.org) | No binding observed | nih.gov |
The spontaneous organization of molecules into ordered structures, or self-assembly, is governed by a delicate balance of intermolecular forces and molecular properties. For ferrocene-based systems, key factors include:
Molecular Shape and Hydrophobicity: The compact, sandwich structure of ferrocene makes it an effective building block for creating well-defined architectures. rsc.orgmatilda.science Its hydrophobicity is a major driving force for assembly in aqueous solutions, particularly in the formation of host-guest complexes. researchgate.net
Rigidity and Flexibility: Ferrocene provides a rigid core, but the ability of the two cyclopentadienyl rings to rotate (the "ball bearing" property) imparts a degree of flexibility. rsc.org This combination allows for the formation of both rigid and dynamic supramolecular structures.
Redox State: The reversible oxidation of the iron center (Fe²⁺ to Fe³⁺) is arguably the most critical factor for creating responsive assemblies. This redox event triggers significant changes in the molecule's polarity, solubility, and electrostatic interactions, which can be used to control the assembly and disassembly of supramolecular structures. rsc.orgrsc.org
Non-covalent Interactions: Hydrogen bonding, π-π stacking, and metallophilic interactions involving the ferrocene units are crucial in directing the self-assembly process and stabilizing the final architecture. rsc.orgmatilda.science
The unique properties of ferrocene have been harnessed to construct sophisticated supramolecular architectures with tailored functions.
Smart Molecular Receptors: By combining ferrocene derivatives with other molecular components, researchers have developed "smart" receptors capable of recognizing and sensing other molecules. rsc.orgrsc.org For example, a ferrocene-porphyrin conjugate can sense neutral molecules through an electrochemical "tail on–tail off" binding process, where the binding event at the porphyrin is signaled by a change in the ferrocene's redox potential. rsc.org
Metal-Organic Assemblies: Coordination-driven self-assembly, which combines metal ions with organic ligands, has been used to create discrete, nanoscopic structures with high precision. nih.gov By functionalizing ligand building blocks with ferrocene units, a new family of multiferrocenyl rhomboidal and hexagonal metallacycles has been synthesized. nih.gov These structures exhibit stable and independent redox activity at each ferrocene site, making them promising for applications in information storage and multifunctional materials. nih.gov Furthermore, ferrocene-based metal-organic frameworks (MOFs) have been developed, such as two-dimensional nanosheets that act as robust catalysts for the oxygen evolution reaction. nih.gov Ferrocene-functionalized covalent organic frameworks (COFs) have also been used to create highly sensitive electrochemical biosensors. nih.gov
Integration into Polymeric Materials
Incorporating the ferrocene moiety into polymer structures imparts its unique redox activity and stability to the resulting macromolecule, leading to a class of materials known as metallopolymers. cmu.eduresearchgate.net These materials combine the properties of the ferrocene unit with the processability and mechanical features of polymers. rsc.org There are two primary architectures for these polymers: main-chain polymers, where the ferrocene unit is part of the polymer backbone, and side-chain polymers, where the ferrocene is appended to the main chain. cmu.edu
Attaching ferrocene units as pendant groups to a polymer backbone is a common strategy for creating functional materials. rsc.orgcmu.edu This can be achieved either by polymerizing monomers that already contain a ferrocene group (like vinylferrocene) or by chemically modifying an existing polymer to add ferrocene moieties later. cmu.eduresearchgate.net
This approach has been used with various polymer backbones, including polysiloxanes, poly(2-oxazoline)s, and poly(methacrylate)s. rsc.orgresearchgate.netacs.org For instance, grafting vinyl-containing ferrocene monomers onto poly(hydrosiloxane)s results in side-chain liquid-crystalline polymers. acs.org The ferrocene unit can also be incorporated as an end-functional group, allowing for the synthesis of block copolymers with a redox-active terminus.
The most significant advantage of incorporating ferrocene into polymers is the creation of redox-responsive, or "smart," polymeric systems. rsc.orgrsc.org The reversible oxidation of the pendant ferrocene groups to cationic ferrocenium ions serves as a switch that can dramatically alter the polymer's properties. rsc.org
Upon oxidation, the polymer chains transition from neutral and often hydrophobic to polycationic and more hydrophilic. researchgate.net This change can trigger a range of responses:
Tunable Solubility: A polymer that is insoluble in water in its neutral ferrocene state can become soluble upon oxidation to the ferrocenium state. rsc.org
Controlled Swelling/Collapse: Hydrogels and polymer networks containing ferrocene can be made to swell or collapse in response to a redox stimulus, enabling the controlled release of encapsulated molecules. researchgate.net
Smart Surfaces: Surfaces grafted with ferrocene-containing polymer brushes can switch their wettability and adhesion properties upon electrochemical oxidation or reduction. rsc.org
Electrochemical Sensing: The inherent electrochemical activity of the ferrocene unit makes these polymers ideal for use in biosensors, such as those for detecting glucose. rsc.org
For example, copolymers of a 2-ferrocene-ethyl-2-oxazoline monomer have been synthesized, yielding well-defined, redox-active polymers whose properties can be switched using cyclic voltammetry. rsc.org Similarly, block copolymers containing ferrocene have been assembled into polymersomes that exhibit peroxidase-like activity and can release cargo in response to H₂O₂. acs.orgacs.orgnih.gov
Properties and Applications of Redox-Responsive Ferrocene Polymers
| Polymer System | Redox-Triggered Change | Potential Application | Reference |
|---|---|---|---|
| Poly(vinyl ferrocenyl glycidyl (B131873) ether)-co-(ethylene oxide) | Tunable cloud point (solubility) | Smart materials, sensors | rsc.org |
| Ferrocene-functionalized polymer brushes | Switchable surface wettability/adhesion | Smart surfaces, microfluidics | rsc.org |
| Ferrocene-containing hydrogels | Swelling/collapse of network | Controlled drug delivery | researchgate.net |
| Ferrocene-containing poly(2-oxazoline)s | Reversible oxidation/reduction | Redox-active materials, sensors | rsc.org |
| Ferrocene-containing block copolymer polymersomes | Peroxidase-like activity, cargo release | Nanoreactors, therapeutics | acs.orgnih.gov |
Research in Molecular Computing and Electronics
The unique electrochemical properties of ferrocene, such as its stable and reversible one-electron redox behavior (Fe²⁺/Fe³⁺ couple), make it a prime candidate for applications in molecular electronics. binghamton.edu Ferrocene-based molecules can be anchored to electrode surfaces, often as self-assembled monolayers (SAMs), to create electroactive interfaces that can function as components in molecular-scale computational devices. researchgate.net
Electrochemical Properties in Self-Assembled Monolayers for Computational Applications
Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate. When ferrocene derivatives are incorporated into SAMs, typically on a gold electrode via a thiol anchor, they can act as molecular switches or memory elements. The oxidation state of the ferrocene unit can be toggled by applying an external potential, representing a "0" or "1" state. researchgate.netosti.gov
For a molecule like Ferrocene, [1-(acetyloxy)ethyl]-, it would first need to be functionalized with a suitable anchoring group, such as a long-chain alkanethiol, to facilitate the formation of a stable SAM on a gold surface. The electrochemical behavior of such a monolayer can be investigated using techniques like cyclic voltammetry (CV). youtube.com The CV of a ferrocene-based SAM typically shows a pair of symmetric redox peaks corresponding to the oxidation and reduction of the surface-confined ferrocene moieties. osti.gov
Key electrochemical parameters determined from these measurements include the formal potential (E°'), the electron transfer rate constant (k⁰), and the surface coverage (Γ). The formal potential is influenced by the electronic environment of the ferrocene core and the nature of the monolayer. utexas.edu The electron transfer rate is dependent on the distance between the ferrocene unit and the electrode surface, which is dictated by the length of the alkyl chain linker. dtic.mil
Interactive Table 1: Representative Electrochemical Data for Ferrocene-Alkanethiol SAMs on Gold
| Ferrocene Derivative in SAM | Formal Potential (E°') vs. Ag/AgCl (V) | Electron Transfer Rate (k⁰) (s⁻¹) | Key Observations | Reference |
|---|---|---|---|---|
| Ferrocene-terminated C₁₂ alkanethiol | ~0.3 to 0.4 | ~40 | Rate constant is for room temperature in aqueous acid. | mit.edu |
| Ferrocenecarboxylate-coupled aminoundecylthiol | Shifts positive with increasing surface coverage | Not specified | Demonstrates that intermolecular interactions within the SAM affect redox potential. | utexas.edu |
| 11-ferrocenyl-1-undecanethiol (FcC₁₁) | Dependent on substrate (single crystal vs. polycrystal) | Not specified | Highlights the influence of electrode surface structure on monolayer properties. | osti.gov |
The study of these monolayers is fundamental to developing molecular memory and logic circuits, where the controlled switching of individual molecules could lead to ultra-high-density data storage. dtic.mil
Ferrocene in Artificial Enzyme Systems (Focus on Chemical Transformation)
Artificial enzymes, or enzyme mimics, are synthetic molecules that replicate the catalytic function of natural enzymes. The iron center in ferrocene can mimic the activity of certain metalloenzymes, particularly those involved in redox catalysis. youtube.comumb.edu
Fenton-like Catalysis for Hydrogen Peroxide Conversion
The classic Fenton reaction involves the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) ions in solution. researchgate.netyoutube.com Ferrocene and its derivatives can act as a source of Fe²⁺ and participate in a similar, heterogeneous catalytic cycle known as a Fenton-like reaction. This process is of significant interest for advanced oxidation processes in water treatment and for biomimetic chemical synthesis. umb.eduresearchgate.net
The catalytic cycle begins with the oxidation of the ferrocene (Fc) to the ferrocenium cation (Fc⁺) by hydrogen peroxide, which in turn is reduced, leading to the formation of a hydroxyl radical and a hydroxide (B78521) ion.
Reaction: Fc + H₂O₂ → Fc⁺ + •OH + OH⁻
The generated ferrocenium cation can then be reduced back to ferrocene by another molecule of hydrogen peroxide or other reducing species in the system, allowing the catalyst to be regenerated and participate in subsequent cycles. umb.edu
The [1-(acetyloxy)ethyl]- substituent on the cyclopentadienyl ring can influence the catalytic activity by modifying the redox potential of the Fe²⁺/Fe³⁺ couple and the solubility of the compound in different reaction media. Research on unsubstituted ferrocene has demonstrated its effectiveness in catalyzing H₂O₂ decomposition for the degradation of organic pollutants. researchgate.net It is found to act as a peroxidase mimic, following a ping-pong kinetic mechanism where the catalyst shuttles between two stable states. dtic.mil
The efficiency of such a catalytic system depends on factors like pH, catalyst concentration, and H₂O₂ concentration. While kinetic data for Ferrocene, [1-(acetyloxy)ethyl]- is not available, studies on related systems provide insight into the reaction. For instance, the decomposition of H₂O₂ over the iron oxide goethite (α-FeOOH) follows second-order kinetics.
Future Directions and Emerging Research Areas
Development of Novel Ferrocene (B1249389) Architectures for Enhanced Functionality
The functionalization of Ferrocene, [1-(acetyloxy)ethyl]- serves as a gateway to a multitude of novel molecular architectures with tailored properties. The inherent chirality of this molecule, stemming from the C1-substituted ethyl group on the cyclopentadienyl (B1206354) ring, makes it a valuable precursor for creating sophisticated structures for asymmetric synthesis and materials science. nih.govscite.ai
Future research is poised to explore the strategic modification of both the cyclopentadienyl rings and the acetyloxyethyl side chain. The introduction of additional substituents on the ferrocene core can lead to compounds with enhanced catalytic activity, selectivity, and stability. For instance, the synthesis of 1,3-disubstituted ferrocene derivatives is a growing area of interest, and applying these methodologies to Ferrocene, [1-(acetyloxy)ethyl]- could yield a new class of ligands with unique steric and electronic profiles. researchgate.net
Furthermore, the ester functionality of the [1-(acetyloxy)ethyl]- group is a versatile handle for post-synthetic modification. Hydrolysis of the acetyl group to the corresponding alcohol, followed by etherification or esterification with a wide range of functional molecules, can produce an array of derivatives. These modifications can be designed to introduce secondary binding sites, polymerizable groups, or responsive moieties, thereby expanding the functional repertoire of the original scaffold. The development of such derivatives is crucial for their integration into more complex systems, such as polymers and metal-organic frameworks (MOFs). scilit.com
Advanced Computational Approaches for Predicting Reactivity and Properties
The predictive power of computational chemistry is becoming increasingly indispensable in the design and development of new molecules. For Ferrocene, [1-(acetyloxy)ethyl]-, advanced computational methods can provide deep insights into its electronic structure, reactivity, and chiroptical properties, thus guiding experimental efforts.
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations can be employed to predict the electrochemical behavior and electronic circular dichroism (ECD) spectra of Ferrocene, [1-(acetyloxy)ethyl]- and its derivatives. This is particularly important for understanding the redox properties inherent to the ferrocene core and for confirming the absolute configuration of chiral products. nih.gov
Molecular dynamics (MD) simulations can be utilized to study the conformational dynamics of the [1-(acetyloxy)ethyl]- side chain and its interactions with other molecules or surfaces. This is critical for understanding the mechanisms of stereoselection in catalysis and for designing host-guest systems in supramolecular chemistry. By simulating the interactions between a catalyst based on Ferrocene, [1-(acetyloxy)ethyl]- and a prochiral substrate, researchers can predict the likely stereochemical outcome of a reaction, thereby accelerating the discovery of new asymmetric transformations.
Exploration of New Catalytic Transformations
The application of chiral ferrocene derivatives in asymmetric catalysis is a well-established and continuously evolving field. nih.govscilit.comnih.gov Ferrocene, [1-(acetyloxy)ethyl]- and its derivatives are prime candidates for development as ligands in a variety of new catalytic transformations.
The combination of planar and central chirality in appropriately substituted Ferrocene, [1-(acetyloxy)ethyl]- derivatives can lead to highly effective catalysts for a range of asymmetric reactions. Future research will likely focus on employing these ligands in novel carbon-carbon and carbon-heteroatom bond-forming reactions. The unique steric and electronic environment provided by the ferrocene backbone can induce high levels of enantioselectivity in reactions such as asymmetric allylic alkylations, conjugate additions, and cycloadditions.
Moreover, the redox activity of the ferrocene unit opens the door to the development of redox-switchable catalysts. scilit.comnih.gov By oxidizing or reducing the iron center, the electronic properties of the ligand can be modulated, which in turn can alter the catalytic activity or selectivity of the system. This "on/off" switching capability is a highly sought-after feature in catalyst design, allowing for temporal control over chemical reactions.
| Catalytic Application | Potential Reaction Type | Key Feature of Ferrocene, [1-(acetyloxy)ethyl]- |
| Asymmetric Catalysis | C-C and C-X bond formation | Inherent chirality |
| Redox-Switchable Catalysis | Controlled polymerization | Reversible Fe(II)/Fe(III) couple |
| Cross-Coupling Reactions | Suzuki, Heck, etc. | Tunable electronic properties |
Innovative Supramolecular Designs and Responsive Materials
The unique shape, hydrophobicity, and redox-switchable nature of the ferrocene moiety make it an excellent building block for the construction of supramolecular assemblies and responsive materials. rsc.orgresearchgate.net Ferrocene, [1-(acetyloxy)ethyl]- can be incorporated into a variety of supramolecular architectures, leading to materials with novel functions.
The ferrocene unit can act as a guest in host-guest complexes with macrocycles such as cyclodextrins, cucurbiturils, and pillararenes. rsc.orgresearchgate.net The [1-(acetyloxy)ethyl]- substituent can be further functionalized to enhance binding affinity or to introduce additional responsive elements. The reversible oxidation of the ferrocene core to the more hydrophilic ferrocenium (B1229745) ion can be used to trigger the association or dissociation of these host-guest complexes, forming the basis for stimuli-responsive systems. researchgate.net
These responsive systems can be harnessed to create a variety of smart materials. For example, ferrocene-containing polymers can exhibit redox-responsive changes in solubility, viscosity, or self-assembly behavior. Such materials could find applications in drug delivery, sensing, and self-healing materials. The incorporation of the chiral Ferrocene, [1-(acetyloxy)ethyl]- unit could also impart chiroptical responsiveness to these materials, allowing for the development of sensors for chiral molecules. The field of ferrocene-based supramolecular chemistry is still expanding, and the tailored properties of Ferrocene, [1-(acetyloxy)ethyl]- position it as a key component in the design of the next generation of functional materials. researchgate.net
| Supramolecular System | Potential Application | Key Property Utilized |
| Host-Guest Complexes | Drug delivery, sensing | Redox-switchable hydrophobicity |
| Redox-Responsive Polymers | Self-healing materials, smart gels | Reversible assembly/disassembly |
| Chiral Recognition Materials | Enantioselective sensors | Chirality and host-guest interactions |
Q & A
Q. What are the established synthetic routes for [1-(acetyloxy)ethyl]ferrocene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of [1-(acetyloxy)ethyl]ferrocene typically involves Friedel-Crafts acylation of ferrocene with acetyl chloride under anhydrous conditions . For optimization, palladium-catalyzed carbonylation has been explored, where reaction parameters (e.g., catalyst loading, temperature, and solvent) significantly impact yield. A study using PdCl₂ (5 mol%) and CuI (4 mol%) as co-catalysts in the presence of K₂CO₃ achieved high yields under reflux conditions . Key steps include:
- Catalyst Selection : PdCl₂ and CuI synergistically enhance carbonylation efficiency.
- Temperature Control : Reflux at 80–100°C ensures reaction completion.
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) removes byproducts.
Q. What safety protocols are critical when handling [1-(acetyloxy)ethyl]ferrocene in laboratory settings?
- Methodological Answer : Safety measures are mandated due to acute oral and dermal toxicity (GHS Category 1/2) . Essential protocols include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), EN166-certified goggles, and lab coats .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Emergency Preparedness : Ensure eyewash stations and safety showers are accessible .
- Waste Disposal : Segregate hazardous waste for professional treatment to avoid environmental contamination .
Q. Which analytical techniques are most effective for characterizing [1-(acetyloxy)ethyl]ferrocene?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the reactivity of [1-(acetyloxy)ethyl]ferrocene during radical substitution reactions?
- Methodological Answer : Radical substitution mechanisms involving ferricinium ion intermediates often yield conflicting product distributions. For example, arylation with arenediazonium salts proceeds via free aryl radicals attacking ferricinium ions, but competing pathways (e.g., electron transfer) can alter product ratios . To address contradictions:
Q. What strategies mitigate inconsistencies in spectroscopic data interpretation for ferrocene derivatives?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or impurities. Best practices include:
- Solvent Standardization : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid peak splitting .
- Cross-Validation : Compare IR data with computational simulations (e.g., Gaussian) to confirm peak assignments .
- High-Purity Standards : Recrystallize samples repeatedly and verify purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can computational chemistry enhance the design of [1-(acetyloxy)ethyl]ferrocene-based catalysts?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic and steric effects influencing catalytic activity. For example:
Q. What are the stability challenges of [1-(acetyloxy)ethyl]ferrocene under varying storage conditions, and how can decomposition be minimized?
- Methodological Answer : The compound degrades via hydrolysis of the acetyloxy group. Stability tests recommend:
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C .
- Stabilizers : Add desiccants (e.g., molecular sieves) to inhibit moisture .
- Monitoring : Regular TLC checks (silica gel, hexane/ethyl acetate) detect decomposition .
Methodological and Analytical Considerations
What frameworks (e.g., FINER criteria) ensure rigorous formulation of research questions for ferrocene derivative studies?
- Methodological Answer : Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) framework:
Q. How should researchers document and present raw data to support reproducibility in studies involving [1-(acetyloxy)ethyl]ferrocene?
- Methodological Answer : Follow IUPAC guidelines for data transparency:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
